molecular formula C12H15BrN2O2 B14912406 5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide

5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide

Cat. No.: B14912406
M. Wt: 299.16 g/mol
InChI Key: WOCMZXRZGAPBEU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide typically involves the reaction of nicotinamide with 4-hydroxycyclohexyl bromide. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom in nicotinamide attacks the electrophilic carbon in 4-hydroxycyclohexyl bromide, resulting in the formation of the desired product . The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic attack.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclohexyl ring can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of N-(4-hydroxycyclohexyl)nicotinamide.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used in substitution reactions.

Major Products

    Oxidation: Formation of 5-Bromo-N-(4-oxocyclohexyl)nicotinamide.

    Reduction: Formation of N-(4-hydroxycyclohexyl)nicotinamide.

    Substitution: Formation of various substituted nicotinamide derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide is unique due to the presence of both the bromine atom and the 4-hydroxycyclohexyl group. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H15BrN2O2

Molecular Weight

299.16 g/mol

IUPAC Name

5-bromo-N-(4-hydroxycyclohexyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H15BrN2O2/c13-9-5-8(6-14-7-9)12(17)15-10-1-3-11(16)4-2-10/h5-7,10-11,16H,1-4H2,(H,15,17)

InChI Key

WOCMZXRZGAPBEU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC(=CN=C2)Br)O

Origin of Product

United States

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